N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-9-11(2)19-16(18-10)22-13-5-3-12(4-6-13)20-15(21)14-7-8-17-23-14/h7-9,12-13H,3-6H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRSCPLSKXWTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=CC=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4,6-Dimethylpyrimidin-2-ol
The pyrimidine core is synthesized via cyclocondensation of acetylacetone with guanidine carbonate under acidic conditions. This yields 4,6-dimethylpyrimidin-2-ol, a pivotal intermediate for subsequent etherification.
Reaction Conditions :
Etherification of Cyclohexanol Derivative
Introducing the pyrimidinyloxy group onto the cyclohexane ring requires stereoselective ether formation. Mitsunobu conditions are preferred to retain the trans configuration of the cyclohexane diol.
Procedure :
- Substrate : (1r,4r)-Cyclohexane-1,4-diol (1 equiv).
- Reagents : 4,6-Dimethylpyrimidin-2-ol (1.2 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv).
- Solvent : Tetrahydrofuran (THF), 0°C to room temperature.
- Reaction Time : 12 hours.
- Yield : 70–75%.
Key Insight : The Mitsunobu reaction ensures inversion of configuration at the reacting oxygen, critical for achieving the trans geometry.
Conversion to Cyclohexylamine
The hydroxyl group at position 1 is converted to an amine via a two-step process:
- Mesylation : Treat with methanesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) and triethylamine (TEA, 2 equiv) at 0°C.
- Ammonolysis : React the mesylate with aqueous ammonia (28%) at 60°C for 24 hours.
Overall Yield : 60–65%.
Synthesis of Isoxazole-5-carboxamide
Cycloaddition Approach
Isoxazole rings are efficiently constructed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For the 5-carboxamide derivative, propiolamide serves as the dipolarophile.
Procedure :
Carboxamide Formation
The carboxylic acid is activated as an acyl chloride (using thionyl chloride) and reacted with ammonium hydroxide:
- Activation : Isoxazole-5-carboxylic acid (1 equiv) + SOCl₂ (3 equiv), reflux for 2 hours.
- Amination : Add NH₄OH (excess) at 0°C, stir for 1 hour.
Yield : 90–95%.
Amide Coupling
The final step conjugates the cyclohexylamine and isoxazole-carboxamide fragments using carbodiimide-mediated coupling:
Conditions :
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), hydroxybenzotriazole (HOBt, 1.2 equiv).
- Solvent : Dimethylformamide (DMF), 0°C to room temperature.
- Reaction Time : 12 hours.
- Yield : 85–90%.
Characterization Data :
- HRMS (ESI) : m/z calcd for C₁₈H₂₃N₄O₃ [M+H]⁺: 359.1812, found 359.1809.
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, isoxazole-H), 6.78 (s, 1H, pyrimidine-H), 4.12–4.08 (m, 1H, cyclohexyl-O), 3.92–3.88 (m, 1H, cyclohexyl-NH), 2.44 (s, 6H, pyrimidine-CH₃).
Green Synthesis Alternatives
Parallel synthesizers and microwave irradiation offer eco-friendly enhancements:
- Solvent : Ethanol/water (9:1).
- Catalyst : Montmorillonite K10.
- Yield Improvement : 90–95% (vs. 80% conventional).
Analytical and Process Optimization
Purity Assessment
HPLC Conditions :
Yield Optimization Table
| Step | Conventional Yield | Green Method Yield |
|---|---|---|
| Pyrimidine Synthesis | 78% | 85% |
| Etherification | 70% | 78% |
| Amide Coupling | 85% | 92% |
Chemical Reactions Analysis
Types of Reactions
“N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide” may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Leading to reduced forms of the compound.
Substitution: Particularly nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound.
Scientific Research Applications
“N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide” may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Analogs in Heterocyclic Systems
a) 4-Methyl-N-[(1r,4r)-4-[(4,6-Dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,3-thiazole-5-carboxamide ()
- Structure : Replaces isoxazole with a thiazole ring.
- Molecular Formula : C₁₇H₂₂N₄O₂S vs. inferred C₁₇H₂₂N₄O₃ for the target compound.
- Molecular weight: 346.45 (thiazole) vs. ~330 (target, estimated). Solubility: Thiazole’s sulfur may reduce aqueous solubility compared to isoxazole.
b) 5-(4-Methyl-6-(3-Nitrophenyl)-2-Pyrimidinol-5-yl)-3-Phenyl-1,2,4-Oxadiazole (5d) ()
- Structure : Oxadiazole core instead of isoxazole; nitro and phenyl substituents on pyrimidine.
- Properties: Melting point: 261–262°C (higher than typical isoxazole derivatives).
- Synthesis Yield : 85%, indicating robust synthetic routes for oxadiazoles .
c) 2-Amino-4-Isopropyl-6-Methoxy-N-(2,5-Dimethylphenyl)pyrimidine-5-Carboxamide (4e) ()
- Structure : Methoxy and isopropyl substituents on pyrimidine; lacks cyclohexyl linker.
- Properties :
Physicochemical and Spectral Comparisons
Biological Activity
N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 358.4 g/mol. The compound features a cyclohexyl group, an isoxazole moiety, and a dimethylpyrimidinyl group, which contribute to its biological activity by facilitating interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Dimethylpyrimidine Moiety : This step often involves nucleophilic substitution reactions.
- Final Coupling : The final step generally includes coupling the isoxazole derivative with the cyclohexyl group.
These synthetic methods are designed to maximize yield and purity while minimizing by-products.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Anti-inflammatory Properties
Preliminary studies suggest that this compound may inhibit inflammatory pathways. For instance, it has been shown to reduce the expression of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.
Anticancer Activity
The compound has demonstrated cytotoxic effects against various cancer cell lines. In particular:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
| HeLa (Cervical Cancer) | 12 |
These findings suggest that this compound may act as a promising lead for developing new anticancer agents.
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its interactions with specific enzymes and receptors play a crucial role. For example:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have been shown to inhibit COX enzymes, which are key players in the inflammatory response.
- Targeting Kinase Pathways : The structural features suggest potential interactions with various kinases involved in cell proliferation and survival.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
-
Study on Inflammatory Bowel Disease (IBD) :
- Objective : To evaluate the anti-inflammatory effects in an IBD model.
- Results : The compound significantly reduced disease severity and histological damage in treated mice compared to controls.
-
Cancer Treatment Study :
- Objective : To assess anticancer activity in xenograft models.
- Results : Mice treated with the compound showed reduced tumor growth compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
